2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by reacting 5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol with appropriate amines under controlled conditions.
Introduction of the acetamide group: The thieno[2,3-d]pyrimidine derivative is then reacted with chloroacetamide in the presence of a base to introduce the acetamide functionality.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioether groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the desired transformation .
Scientific Research Applications
2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its neuroprotective effects and potential use in treating neurological disorders.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with similar compounds such as:
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar core structure but lacks the acetamide group, resulting in different biological activities.
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: This derivative contains a thione group instead of a thioether, which can influence its reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N4OS2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H12N4OS2/c1-4-5(2)17-9-7(4)8(12)13-10(14-9)16-3-6(11)15/h3H2,1-2H3,(H2,11,15)(H2,12,13,14) |
InChI Key |
UBPPARAZLUFMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)N)C |
Origin of Product |
United States |
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